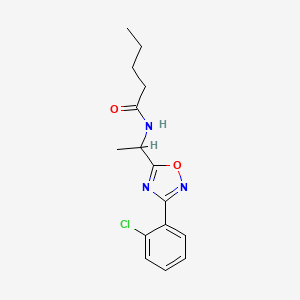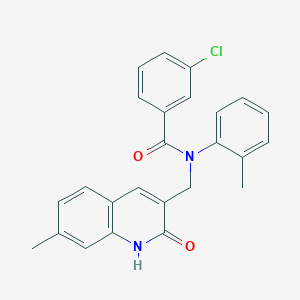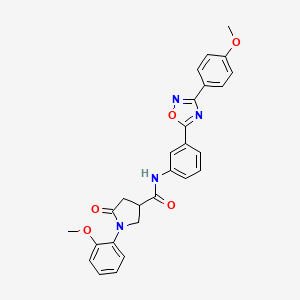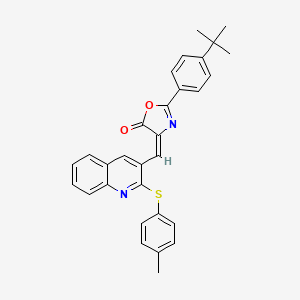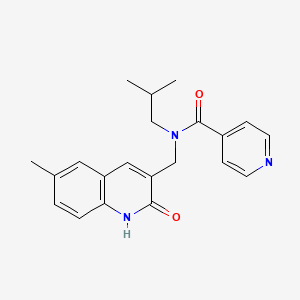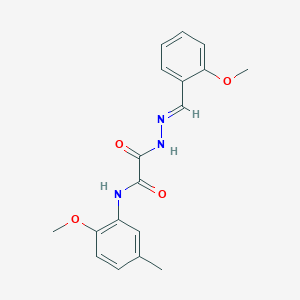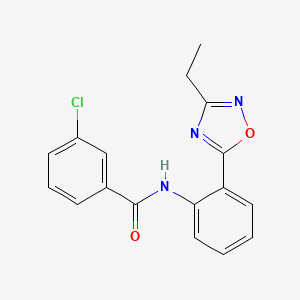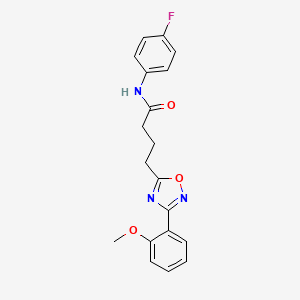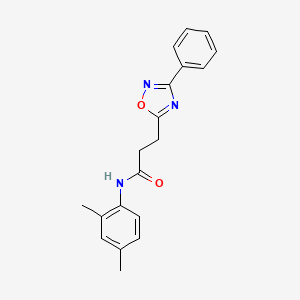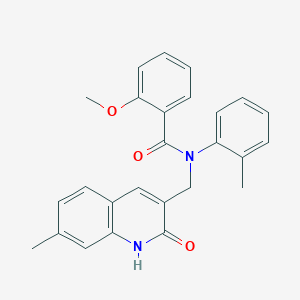
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinoline-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and biotechnology.
作用機序
The mechanism of action of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide involves the binding of the compound to specific receptors or enzymes in the body. This binding leads to the activation or inhibition of certain biological pathways, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific biological pathway that it targets. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
実験室実験の利点と制限
One of the main advantages of using N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide in lab experiments is its versatility. It can be used for various applications, including as a fluorescent probe and as a potential therapeutic agent. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for research involving N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide. One potential direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the exploration of its potential applications in the field of medicine, particularly in the treatment of neurodegenerative diseases. Additionally, further research can be conducted to better understand the mechanism of action of this compound and its potential interactions with other biological molecules.
合成法
The synthesis of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been achieved through various methods, including the reaction of 2-hydroxy-7-methylquinoline with 4-nitrobenzoyl chloride and tert-butylamine in the presence of a base. Other methods involve the use of 4-nitrobenzoic acid and tert-butylamine in the presence of a coupling reagent, such as EDC or DCC.
科学的研究の応用
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and iron. It has also been studied for its potential applications in the field of medicine, particularly in the treatment of cancer and neurodegenerative diseases.
特性
IUPAC Name |
N-tert-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-14-5-6-16-12-17(20(26)23-19(16)11-14)13-24(22(2,3)4)21(27)15-7-9-18(10-8-15)25(28)29/h5-12H,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPMACUQHWPSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

